



Application Notes: Synthesis and Utility of 2-Benzoxazolinone

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Compound of Interest		
Compound Name:	2-Benzoxazolinone	
Cat. No.:	B145934	Get Quote

Introduction

2-Benzoxazolinone is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry, where it is recognized as a "privileged scaffold." This core structure is a key component in a wide array of biologically active molecules. The synthesis of **2-benzoxazolinone** from ortho-aminophenol and urea is a common and efficient method, providing a foundational molecule for further derivatization in drug discovery and development. Derivatives of **2-benzoxazolinone** have demonstrated a broad spectrum of pharmacological activities, including analgesic, antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and anti-HIV properties[1][2][3][4]. Its role as a versatile intermediate makes this synthesis a crucial process for researchers in organic and medicinal chemistry[5].

Key Applications in Research and Drug Development:

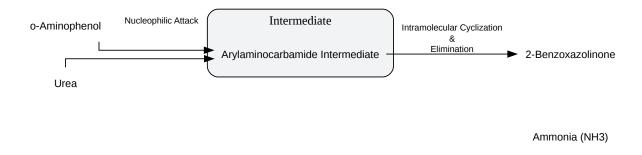
- Antimicrobial Agents: Functionalized 2-benzoxazolinone derivatives have shown potent activity against various strains of Gram-positive and Gram-negative bacteria.
- Anticancer Therapeutics: Certain derivatives exhibit significant cytotoxic effects against
 various cancer cell lines by inhibiting critical signaling pathways, such as the Vascular
 Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and by inducing apoptosis.
- Antiviral Research: The scaffold has been identified as a promising starting point for the
 development of novel inhibitors of the HIV-1 nucleocapsid protein (NC), offering a different
 mechanism of action compared to existing antiretroviral drugs.



 Analgesic Compounds: Specific modifications to the 2-benzoxazolinone structure have led to the development of compounds with significant analgesic properties.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between o-aminophenol and urea. The proposed mechanism involves an initial nucleophilic attack by the amino group of o-aminophenol on a carbonyl carbon of urea. This is followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the stable **2-benzoxazolinone** ring system.



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Caption: Proposed reaction mechanism for the synthesis of **2-Benzoxazolinone**.

Experimental Protocols

Two primary methods for the synthesis of **2-benzoxazolinone** from o-aminophenol and urea are presented below. Method A utilizes an organic solvent at high temperature, while Method B employs an aqueous acidic medium.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is adapted from a method described in patent literature.

Materials and Equipment:

o-Aminophenol



- Urea
- N,N-Dimethylformamide (DMF)
- Round-bottom flask (50 mL)
- Heating mantle with magnetic stirrer and stir bar
- Condenser
- Thermometer or temperature controller
- Apparatus for filtration (Büchner funnel, filter flask)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add o-aminophenol (4.36 g, 40 mmol) and urea (3.60 g, 60 mmol).
- Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.
- Heating: Heat the reaction mixture to 150°C with vigorous stirring. Maintain this temperature for 8 hours.
- Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC).
- Work-up: After 8 hours, allow the mixture to cool to room temperature. Add water to the reaction mixture to precipitate the product and dissolve any unreacted urea.
- Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.
- Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure **2**-



benzoxazolinone. A reported yield for this method is approximately 59%.

Protocol 2: Synthesis in Aqueous Acidic Medium

This protocol is based on a high-yield aqueous method.

Materials	and	Faui	nment
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- o-Aminophenol
- Urea
- Sulfuric acid monohydrate (or concentrated sulfuric acid)
- Deionized water
- Three-neck round-bottom flask
- Heating mantle with magnetic stirrer
- · Dropping funnel
- Thermometer
- Apparatus for filtration

Procedure:

- Initial Mixture: In a three-neck round-bottom flask, prepare a mixture of o-aminophenol (109 g, 1.0 mol) and 72 mL of water.
- Salt Formation: While stirring, slowly add sulfuric acid monohydrate (53 mL) to the mixture. An exothermic reaction will occur, forming the salt of o-aminophenol.
- Urea Addition: To the resulting suspension, add urea (120 g, 2.0 mol).
- Heating: Heat the mixture to 115°C. After approximately 10 minutes, the mixture should become a clear solution.



- Acid Addition: Over a period of 3.5 hours, add an additional 26.5 mL of sulfuric acid monohydrate dropwise from a dropping funnel, maintaining the reaction temperature at 115°C.
- Precipitation: After the addition is complete, cool the reaction mixture to room temperature.
 The product, 2-benzoxazolinone, will precipitate out of the solution.
- Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
- Drying: Dry the product. This method is reported to produce a very pure product with a yield of up to 96.5%.

Data Presentation

Table 1: Comparison of Synthetic Protocols

Parameter	Protocol 1	Protocol 2
Reactants	o-Aminophenol, Urea	o-Aminophenol, Urea
Molar Ratio (o-AP:Urea)	1:1.5	1:2
Solvent/Medium	N,N-Dimethylformamide	Aqueous H ₂ SO ₄
Temperature	150°C	115°C
Reaction Time	8 hours	~4 hours
Reported Yield	59%	96.5%

| Notes | Standard organic synthesis setup | High yield, avoids organic solvents |

Table 2: Characterization Data for **2-Benzoxazolinone**



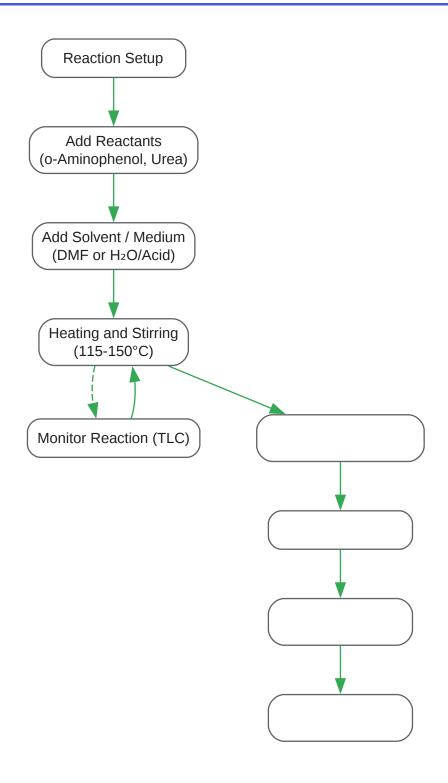
Property	Reported Value
Molecular Formula	C7H5NO2
Molecular Weight	135.12 g/mol
Appearance	White to off-white crystalline solid
Melting Point	139-140°C
Infrared (IR) Data (cm ⁻¹)	Characteristic peaks for N-H stretching (~3300-3100) and C=O stretching (~1750) are expected.
¹ H NMR Spectroscopy	Aromatic protons typically appear in the δ 7.0-7.5 ppm range. The N-H proton shows a broad singlet at higher ppm.

| 13 C NMR Spectroscopy | The carbonyl carbon (C=O) signal appears around δ 154 ppm. Aromatic carbons appear in the δ 109-142 ppm range. |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of **2-benzoxazolinone**.





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Caption: General laboratory workflow for **2-Benzoxazolinone** synthesis.



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